Chapter 1: Physicochemical and Spectroscopic Profile
Chapter 1: Physicochemical and Spectroscopic Profile
An In-depth Technical Guide to 2-Chloro-6-fluorobenzyl alcohol: Properties, Synthesis, and Applications
Introduction
2-Chloro-6-fluorobenzyl alcohol (CAS No. 56456-50-9) is a halogenated aromatic alcohol that has emerged as a pivotal building block in the fields of pharmaceutical and agrochemical research and development.[1] Its unique structure, featuring a benzene ring substituted with both a chlorine and a fluorine atom ortho to a hydroxymethyl group, imparts distinct chemical reactivity and physical properties.[1] The presence of these halogens significantly influences the electronic nature of the aromatic ring and the reactivity of the benzylic alcohol, making it an excellent precursor for the synthesis of more complex, high-value molecules.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis methodologies, key reactions, and applications, grounded in established scientific principles and experimental data.
A thorough understanding of a chemical intermediate begins with a precise characterization of its physical and spectroscopic properties. This data is critical for reaction planning, purification, and structural confirmation.
1.1: Chemical Identity
The fundamental identifiers for 2-Chloro-6-fluorobenzyl alcohol are summarized below.
| Identifier | Value |
| IUPAC Name | (2-Chloro-6-fluorophenyl)methanol[3][4] |
| Synonyms | Benzenemethanol, 2-chloro-6-fluoro-; 2-Fluoro-6-chlorobenzyl alcohol[3] |
| CAS Number | 56456-50-9[3][4] |
| Molecular Formula | C₇H₆ClFO[3][4] |
| Molecular Weight | 160.57 g/mol [3][5] |
| Appearance | White to almost white powder or crystal[1] |
| InChI Key | ZZFCUESFXBCRSC-UHFFFAOYSA-N[3][4] |
1.2: Physical Properties
The physical properties of 2-Chloro-6-fluorobenzyl alcohol dictate its handling, storage, and behavior in various solvent systems.
| Property | Value | Source |
| Melting Point | 40-43 °C (lit.) | [3] |
| Boiling Point | 227.6 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Solubility | Low in water; soluble in polar organic solvents like THF, DMSO.[6] |
1.3: Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of the compound. The key spectral features are detailed below.
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¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. A study of electrochemically synthesized 2-Chloro-6-fluorobenzyl alcohol reported the following key signals: a singlet for the hydroxyl proton (-OH) at δ 2.1, a singlet for the two benzylic protons (-CH₂) at δ 4.74, and a multiplet for the three aromatic protons (Ar-H) around δ 7.2.[7]
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Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands include a broad peak in the 3300–3500 cm⁻¹ region for the O-H stretch of the alcohol, aromatic C-H stretching around 3020 cm⁻¹, aliphatic C-H stretching between 2880-2960 cm⁻¹, and a strong C-O stretching band for the primary alcohol near 1040 cm⁻¹.[6][7] The C-F and C-Cl stretching vibrations are expected in the 1100-1200 cm⁻¹ and 550-750 cm⁻¹ regions, respectively.[6]
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Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion (M+) peak at m/z 160 and an M+2 peak at m/z 162, which is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4][7]
Chapter 2: Synthesis Methodologies
The synthesis of 2-Chloro-6-fluorobenzyl alcohol is most commonly achieved through the reduction of its corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde. Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods.
2.1: Reductive Synthesis from 2-Chloro-6-fluorobenzaldehyde
The carbonyl group of an aldehyde is readily reduced to a primary alcohol. This transformation can be accomplished using various methodologies, from traditional chemical reagents to more advanced electrochemical and biocatalytic systems.
Caption: General synthetic route via reduction.
Electrochemical synthesis offers a green chemistry approach, replacing hazardous chemical reagents with electrons.[7] This method provides high yields and purity while minimizing waste.[7]
Principle: The aldehyde is reduced at the cathode in an electrochemical cell. Cyclic voltammetry studies show that the reduction is most favorable in an alkaline medium (pH 9.0) and is a diffusion-controlled process.[7]
Step-by-Step Methodology: [7]
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Cell Setup: Prepare a two-compartment H-shaped glass cell with a porous diaphragm. Use a stainless steel plate as the cathode and a graphite plate as the anode.
-
Electrolyte Preparation: Fill both compartments with a Britton Robinson (BR) buffer solution at pH 9.0 containing CH₃COONa as a supporting electrolyte.
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Substrate Addition: Dissolve 2-Chloro-6-fluorobenzaldehyde in a minimal amount of methanol and add it to the cathodic chamber.
-
Electrolysis: Conduct the electrolysis at a constant current of 1.0 A at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The typical reaction time is around 6 hours.
-
Work-up and Purification: Upon completion, extract the catholyte multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Characterization: The final product, 2-Chloro-6-fluorobenzyl alcohol, can be characterized by its melting point (44 °C) and spectroscopic techniques (IR, ¹H NMR, MS), with reported yields as high as 86%.[7]
Biotransformation using whole-cell catalysts like Baker's Yeast (Saccharomyces cerevisiae) is another environmentally friendly method for synthesizing chiral alcohols.[8] This approach offers high selectivity under mild reaction conditions.[8]
Principle: Enzymes within the yeast cells, such as alcohol dehydrogenases, catalyze the asymmetric reduction of the aldehyde to the corresponding alcohol.
Step-by-Step Methodology (General): [8]
-
Medium Preparation: Prepare a suitable reaction medium, often a mixture of glycerol and water, to suspend the Baker's Yeast cells.
-
Reaction Initiation: Add 2-Chloro-6-fluorobenzaldehyde to the yeast suspension.
-
Incubation: Maintain the mixture at a controlled temperature (typically ambient to slightly elevated) with gentle agitation to ensure proper mixing.
-
Monitoring and Work-up: Monitor the reaction's progress via TLC or GC. Once the starting material is consumed, the product is extracted from the aqueous medium using an organic solvent.
-
Purification: The extracted product is purified using standard techniques like column chromatography.
Chapter 3: Chemical Reactivity and Derivatization
The reactivity of 2-Chloro-6-fluorobenzyl alcohol is dominated by the hydroxyl group, which can undergo oxidation to form an aldehyde or be converted into a good leaving group for nucleophilic substitution reactions.
3.1: Oxidation to 2-Chloro-6-fluorobenzaldehyde
The oxidation of 2-Chloro-6-fluorobenzyl alcohol to its corresponding aldehyde is a crucial transformation, as the aldehyde is also a valuable intermediate in the synthesis of pharmaceuticals like dicloxacillin and flucloxacillin, as well as various pesticides.[9][10]
Caption: Key oxidation transformation pathway.
While classic chromium-based reagents like PCC are effective, modern protocols often favor catalytic systems for their milder conditions and reduced heavy metal waste. A TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) catalyzed oxidation is an efficient alternative.
Principle: TEMPO acts as a catalyst to oxidize the primary alcohol to an aldehyde, while a stoichiometric co-oxidant (like CuBr₂/Na₂CO₃ in air) regenerates the active TEMPO species.[11]
Step-by-Step Methodology: [11]
-
Vessel Preparation: To a 100 mL Schlenk tube, add 2-Chloro-6-fluorobenzyl alcohol (1.0 mmol), TEMPO (0.05 mmol), CuBr₂ (0.05 mmol), Na₂CO₃ (1.0 mmol), and N-phenylglycine (0.05 mmol).
-
Solvent Addition: Add 3.0 mL of water to the mixture.
-
Reaction: Stir the mixture vigorously under reflux conditions in air for 0.5 hours.
-
Extraction: After cooling, extract the product with CH₂Cl₂ (3 x 2.0 mL).
-
Work-up: Combine the organic phases, wash with water (3.0 mL), and dry with anhydrous MgSO₄.
-
Purification: After concentrating under vacuum, purify the residue by column chromatography to yield 2-chloro-6-fluorobenzaldehyde. This method has been reported to achieve yields of up to 90%.[11]
3.2: Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution at the benzylic carbon, it must first be converted into a better leaving group, such as a halide or a tosylate.[12] This is a cornerstone reaction for building molecular complexity.
Principle: Thionyl chloride reacts with the alcohol in an Sₙ2 mechanism to form an intermediate chlorosulfite, which then readily undergoes backside attack by a chloride ion to produce the alkyl chloride with inversion of configuration (though the benzylic carbon here is not chiral).[13]
Caption: Mechanism for conversion to benzyl chloride.
Step-by-Step Methodology (General):
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 2-Chloro-6-fluorobenzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂), typically 1.1 to 1.5 equivalents, dropwise. A small amount of a base like pyridine may be used to neutralize the HCl generated.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by slowly adding it to ice water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2-Chloro-6-fluorobenzyl chloride. Further purification can be achieved by distillation or chromatography.
Chapter 4: Applications in Medicinal and Agrochemical Chemistry
2-Chloro-6-fluorobenzyl alcohol and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][8] The specific halogenation pattern is often designed to enhance biological activity, improve metabolic stability, or modulate the physicochemical properties of the final molecule.
-
Pharmaceutical Development: The compound serves as a scaffold to which other functional groups can be attached.[1] For instance, the corresponding benzyl chloride or bromide can be reacted with various nucleophiles (amines, thiols, etc.) to build libraries of compounds for screening against biological targets.[14] It is a precursor for creating molecules used in the development of novel therapeutic agents.[1]
-
Agrochemical Formulations: In the agrochemical industry, it is used to formulate effective pesticides and herbicides.[1][2] The halogen substituents can enhance the efficacy and target specificity of these agents, contributing to formulations that maximize impact on pests while minimizing environmental harm.[1]
Chapter 5: Safety, Handling, and Storage
Proper handling and storage are paramount when working with any chemical intermediate. 2-Chloro-6-fluorobenzyl alcohol is classified as an irritant.[15][16]
-
Health Hazards:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield.[17]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[15][17]
-
Respiratory Protection: Use only in a well-ventilated area or with an approved respirator if dust or vapors are generated.[15][17]
-
-
First Aid Measures:
-
Storage:
Conclusion
2-Chloro-6-fluorobenzyl alcohol is a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it a reliable building block for complex molecular synthesis. The development of green synthetic routes, such as electrochemical and biocatalytic reductions, underscores the ongoing effort to produce this key intermediate in a more sustainable manner. For researchers in drug discovery and agrochemical development, a comprehensive understanding of this compound's technical profile is essential for leveraging its full potential in creating next-generation active compounds.
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